molecular formula C10H8Cl2O2 B15340884 2,5-Dichloro-4-methylcinnamic acid

2,5-Dichloro-4-methylcinnamic acid

Cat. No.: B15340884
M. Wt: 231.07 g/mol
InChI Key: CUHLMIPLEUQKEF-NSCUHMNNSA-N
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Description

2,5-Dichloro-4-methylcinnamic acid is an organic compound characterized by the presence of two chlorine atoms and a methyl group on the benzene ring of cinnamic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylcinnamic acid typically involves the chlorination of cinnamic acid followed by methylation. One common method is the Friedel-Crafts acylation, where cinnamic acid is reacted with chloroform in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions include maintaining a temperature of around 50-60°C and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylcinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium is commonly used for the oxidation of the compound.

  • Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the carboxylic acid group to an alcohol.

  • Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

  • Oxidation: The major product is 2,5-Dichloro-4-methylbenzoic acid.

  • Reduction: The major product is 2,5-Dichloro-4-methylcinnamyl alcohol.

  • Substitution: The major products include various dichloro-substituted derivatives.

Scientific Research Applications

2,5-Dichloro-4-methylcinnamic acid has several applications in scientific research, including:

  • Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activities, such as antimicrobial properties.

  • Medicine: Investigated for its use in drug development and as a potential therapeutic agent.

  • Industry: Employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2,5-Dichloro-4-methylcinnamic acid exerts its effects depends on its specific application. For example, in antimicrobial studies, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 3,4-Dichlorocinnamic acid

  • 2,4-Dichlorocinnamic acid

  • 3,5-Dichlorocinnamic acid

  • 2,6-Dichlorocinnamic acid

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,5-dichloro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-9(12)7(5-8(6)11)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

CUHLMIPLEUQKEF-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Cl)/C=C/C(=O)O)Cl

Canonical SMILES

CC1=CC(=C(C=C1Cl)C=CC(=O)O)Cl

Origin of Product

United States

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